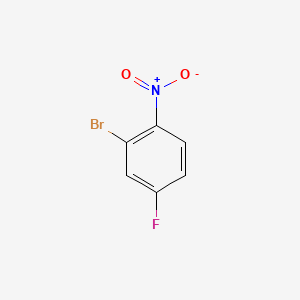

2-Bromo-4-fluoro-1-nitrobenzene

Beschreibung

Significance of Aryl Halides in Synthetic Chemistry

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in synthetic chemistry. fiveable.mechemistrylearner.com Their importance stems from their ability to serve as precursors for a multitude of aromatic compounds. vaia.com Aryl halides are key substrates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. fiveable.mechemistrylearner.com These reactions are indispensable for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. fiveable.mechemimpex.com The stability of the aromatic ring, coupled with the defined reactivity of the carbon-halogen bond, allows for selective chemical transformations, making aryl halides invaluable intermediates in multi-step syntheses. chemistrylearner.com

Role of Nitroaromatics in Organic Transformations

Nitroaromatic compounds, characterized by the presence of a nitro (-NO2) group on an aromatic ring, are exceptionally versatile intermediates in organic synthesis. numberanalytics.com The nitro group is a potent electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. numberanalytics.com This electronic effect deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.govnumberanalytics.com Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when the nitro group is positioned ortho or para to a leaving group. numberanalytics.comnumberanalytics.comlibretexts.org

One of the most crucial transformations of nitroaromatics is their reduction to the corresponding primary amines. researchgate.netnumberanalytics.com This reaction provides a reliable pathway to aromatic amines, which are themselves vital precursors for a vast range of chemical products, including dyes, pharmaceuticals, and polymers. researchgate.netnumberanalytics.com The diverse reactivity of the nitro group makes nitroaromatic compounds essential tools for introducing nitrogen-containing functionalities and modulating the electronic properties of aromatic systems. researchgate.net

Positional Isomerism and Substituent Effects on Reactivity of Halonitrobenzenes

The reactivity of halonitrobenzenes is critically dependent on the relative positions of the halogen and nitro substituents on the benzene (B151609) ring, a concept known as positional isomerism. The electronic properties of these substituents—the electron-withdrawing nature of the nitro group and the inductive and resonance effects of the halogen—govern the electron density distribution within the aromatic ring. nih.govlibretexts.org

The nitro group strongly deactivates the ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution (SNAr). nih.govnumberanalytics.com This activation is most pronounced when the nitro group is ortho or para to the halogen, as it can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction through resonance. stackexchange.com In contrast, a meta-positioned nitro group offers less stabilization for the intermediate, making the compound less reactive towards nucleophiles. stackexchange.com The specific halogen also plays a role; for instance, in nucleophilic aromatic substitution, the reactivity order is often F > Cl > Br > I, as the rate-limiting step is the attack of the nucleophile, not the cleavage of the carbon-halogen bond. stackexchange.com These substituent effects allow chemists to predict and control the outcome of reactions involving halonitrobenzenes. semanticscholar.org

Research Landscape of 2-Bromo-4-fluoro-1-nitrobenzene as a Building Block

This compound is a trifunctionalized aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its structure, featuring a nitro group, a bromine atom, and a fluorine atom at specific positions, provides multiple reaction sites for further chemical modification.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 700-36-7 | nih.gov |

| Molecular Formula | C₆H₃BrFNO₂ | nih.gov |

| Molecular Weight | 220.00 g/mol | nih.gov |

| Appearance | White to light yellow crystalline powder | tcichemicals.comtcichemicals.com |

| Melting Point | 41.0 to 45.0 °C | tcichemicals.comtcichemicals.com |

| SMILES | C1=CC(=C(C=C1F)Br)[N+](=O)[O-] | nih.gov |

| InChIKey | VGYVBEJDXIPSDL-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

The use of polysubstituted benzenes as synthetic intermediates has a long history, evolving with the development of electrophilic and nucleophilic aromatic substitution reactions. nih.govresearchgate.net The synthesis of nitroaromatic compounds dates back to the 19th century, and their subsequent halogenation provided a rich source of versatile chemical precursors. numberanalytics.com While specific historical documentation for the initial synthesis of this compound is not extensively detailed in readily available literature, its utility is a direct consequence of the foundational principles of aromatic chemistry. The strategic placement of substituents to control the regioselectivity of subsequent reactions is a cornerstone of synthesizing complex aromatic molecules. libretexts.org The development of methods to introduce multiple, different functional groups onto a benzene ring has been crucial for the advancement of medicinal and materials chemistry.

This compound is currently utilized as a key intermediate in several areas of chemical research and development. chemimpex.com Its trifunctional nature allows for a variety of selective transformations, making it a versatile tool for synthetic chemists.

Current applications and research directions include:

Pharmaceutical Synthesis: This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. chemimpex.com The presence of three distinct functional groups allows for sequential and regioselective reactions to build complex, biologically active molecules. chemimpex.com

Agrochemical Development: It plays a role in the formulation of modern agrochemicals, contributing to the development of new pesticides and herbicides. chemimpex.com

Material Science: The electronic properties imparted by the fluoro and nitro groups make it a precursor for advanced materials, including specialized polymers and coatings. chemimpex.com

Organic Synthesis: Researchers leverage the differential reactivity of the C-Br and C-F bonds, as well as the nitro group, to construct intricate molecular frameworks. chemimpex.com The fluorine atom is generally more susceptible to nucleophilic aromatic substitution than the bromine atom, allowing for selective displacement.

The future outlook for this compound remains promising. As the demand for highly specialized and functionalized molecules in medicine and materials science continues to grow, the importance of versatile building blocks like this compound will likely increase. Ongoing research is expected to uncover new synthetic methodologies that exploit its unique reactivity, leading to the efficient construction of novel and valuable chemical entities.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-fluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYVBEJDXIPSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373681 | |

| Record name | 2-Bromo-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-36-7 | |

| Record name | 2-Bromo-4-fluoro-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-fluoro-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 2 Bromo 4 Fluoro 1 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for 2-Bromo-4-fluoro-1-nitrobenzene. wikipedia.orgnumberanalytics.com This process involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.orgnumberanalytics.com The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity is then restored by the departure of the leaving group. wikipedia.org

Influence of Halogen Identity (Bromine vs. Fluorine) on Leaving Group Ability

In the context of SNAr reactions, the identity of the halogen substituent—bromine versus fluorine—plays a crucial role in determining the reaction rate and regioselectivity. stackexchange.comwyzant.com Contrary to what is observed in aliphatic SN2 reactions, where bromide is a better leaving group than fluoride (B91410), in SNAr reactions of activated aryl halides, the order of reactivity is often inverted, with fluoride being more reactive than bromide (F > Cl ≈ Br > I). stackexchange.comnih.gov

Role of the Nitro Group as an Activating Group

The nitro group (-NO2) is a powerful activating group in SNAr reactions due to its strong electron-withdrawing nature. wikipedia.orgstackexchange.combyjus.com It deactivates the benzene (B151609) ring towards electrophilic attack but strongly activates it for nucleophilic substitution. youtube.com The activating effect is most pronounced when the nitro group is positioned ortho or para to the leaving group. libretexts.orgstackexchange.combyjus.com

In this compound, the nitro group is ortho to the bromine atom and para to the fluorine atom. This positioning is critical for stabilizing the negative charge of the Meisenheimer complex through resonance. stackexchange.com The negative charge can be delocalized onto the oxygen atoms of the nitro group, effectively stabilizing the intermediate and facilitating its formation. wikipedia.orgstackexchange.com This stabilization significantly lowers the activation energy of the reaction, making the substitution process more favorable. stackexchange.com

Regioselectivity and Chemoselectivity in SNAr Reactions

In this compound, the presence of two different halogen atoms at positions that are both activated by the nitro group raises the question of regioselectivity. Given that fluorine is a better leaving group in SNAr reactions due to its strong inductive effect, nucleophilic attack will preferentially occur at the carbon atom bearing the fluorine atom (C4). stackexchange.comnih.gov This leads to the selective displacement of the fluoride ion over the bromide ion.

Chemoselectivity in SNAr reactions of this substrate would be observed when reacting with nucleophiles that could potentially react at either the C-F or C-Br bond. The inherent higher reactivity of the C-F bond in SNAr generally dictates that substitution will occur at this position. For instance, the reaction with isopropylamine (B41738) in the presence of potassium carbonate in DMF leads to the formation of 5-bromo-N-isopropyl-2-nitroaniline, demonstrating the selective substitution of the fluorine atom.

Vicarious Nucleophilic Substitution as a Complementary Strategy

Vicarious Nucleophilic Substitution (VNS) offers a complementary pathway for the functionalization of nitroaromatic compounds. organic-chemistry.orgwikipedia.org Unlike typical SNAr reactions that involve the substitution of a leaving group, VNS enables the substitution of a hydrogen atom on the aromatic ring. wikipedia.org This reaction involves a carbanion stabilized by an electron-withdrawing group that also bears a leaving group. organic-chemistry.org

For nitroarenes, VNS typically occurs at positions ortho or para to the nitro group. organic-chemistry.org In the case of halonitroarenes, VNS is generally faster than the SNAr of halogens, with the exception of 2- or 4-fluoro-substituted nitroarenes where the fluoride is an excellent leaving group. organic-chemistry.org DFT calculations have shown that for model systems like p-fluoro- and p-chloronitrobenzenes, the addition of a nucleophile at positions occupied by hydrogen can proceed with a lower free energy barrier than at positions occupied by halogens. mdpi.com This suggests that VNS could be a viable, albeit potentially competing, pathway for the functionalization of this compound, depending on the nucleophile and reaction conditions.

Kinetic and Thermodynamic Aspects of SNAr Transformations

The kinetics of SNAr reactions are typically second order, being first order in both the aromatic substrate and the nucleophile. researchgate.net The rate-determining step is the formation of the Meisenheimer complex, as the subsequent elimination of the leaving group to restore aromaticity is a fast process. libretexts.orgstackexchange.com

The thermodynamic stability of the Meisenheimer complex is a key factor influencing the reaction rate. The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate through resonance, thereby lowering the activation enthalpy. nih.gov Experimental and computational studies on similar systems, such as 2,4-dinitrophenyl halides, have shown that the greater reactivity of the fluoride compared to other halides is due to a more favorable enthalpy of activation. nih.gov The strong inductive effect of fluorine significantly stabilizes the transition state leading to the Meisenheimer complex, making the initial nucleophilic attack more favorable from both a kinetic and thermodynamic standpoint. stackexchange.comnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent another major avenue for the functionalization of this compound. These reactions, often catalyzed by palladium, enable the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org

In the context of this compound, the differential reactivity of the C-Br and C-F bonds under these conditions is a key consideration. Generally, the C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.

This difference in reactivity allows for selective cross-coupling at the C-Br position while leaving the C-F bond intact for potential subsequent SNAr reactions. For example, Suzuki coupling of 4-bromo-2-fluoro-1-nitrobenzene (B105774) with pyrazoleboronic esters has been utilized to synthesize fused heterocycles. While the nitro group can sometimes deactivate metal catalysts or be reduced by phosphine (B1218219) ligands, appropriate choice of catalyst and ligands can lead to successful denitrative cross-coupling reactions. acs.org For instance, palladium complexes with specific ligands have been shown to catalyze the denitrative synthesis of diaryl ethers from nitroarenes. acs.org

Compound Names

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and this compound serves as a key electrophilic partner. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, leverage the reactivity of the carbon-bromine bond to form new carbon-carbon bonds. The presence of the nitro group significantly influences the compound's reactivity in these transformations.

In a representative Heck reaction, this compound is coupled with methyl acrylate (B77674) using a palladium acetate (B1210297) catalyst and triphenylphosphine (B44618) as a ligand. wisc.edu This reaction highlights the utility of this compound in forming substituted styrenes, which are important intermediates in various synthetic pathways.

The efficiency and selectivity of palladium-catalyzed coupling reactions are highly dependent on the choice of ligands and the optimization of the catalyst system. For reactions involving this compound, ligands such as triphenylphosphine are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. wisc.edu The design of more sophisticated ligands, often featuring bulky and electron-rich phosphines, can further enhance reaction rates and yields, particularly in challenging coupling reactions like the Buchwald-Hartwig amination.

In olefinic coupling reactions, such as the Heck reaction, the stereochemistry of the resulting alkene is a critical consideration. The reaction of this compound with an olefin can potentially yield both E and Z isomers. The specific stereochemical outcome is influenced by factors such as the nature of the catalyst, the reaction conditions, and the steric and electronic properties of the coupling partners.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. google.com This reaction is crucial for the synthesis of anilines and other nitrogen-containing aromatic compounds. This compound can be effectively coupled with various amines using a palladium catalyst and a suitable ligand, demonstrating the versatility of this substrate in constructing C-N linkages. googleapis.com For instance, it can be reacted with 1-methylpiperazine (B117243) in the presence of potassium carbonate and a palladium catalyst to yield the corresponding N-arylated product. googleapis.com

Ullmann Coupling and Related C-C/C-Heteroatom Bond Formations

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has been adapted for various C-C and C-heteroatom bond formations. In the context of this compound, copper-catalyzed self-coupling has been utilized as a step in the synthesis of more complex heterocyclic structures. beilstein-journals.org Furthermore, this compound can undergo nucleophilic aromatic substitution where the fluorine atom is displaced by a nucleophile, such as an imidazole, in the presence of a base like potassium carbonate. epo.org This type of reaction, while not a classic Ullmann coupling, demonstrates the utility of the substrate in forming C-heteroatom bonds under different catalytic conditions.

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles is essential for optimizing reaction conditions and developing new synthetic methods. For palladium-catalyzed reactions involving this compound, the catalytic cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation (in Suzuki reactions) or olefin insertion (in Heck reactions), and the cycle is completed by reductive elimination, which regenerates the palladium(0) catalyst and yields the final product. The electron-withdrawing nitro group on the aromatic ring facilitates the initial oxidative addition step, making this compound a reactive substrate in these transformations.

Reduction of the Nitro Group to Amino Functionality

The nitro group of this compound can be readily reduced to an amino group, yielding 2-bromo-4-fluoroaniline. sigmaaldrich.com This transformation is a key step in many synthetic sequences, as the resulting aniline (B41778) is a versatile intermediate for further functionalization. Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or using reducing agents such as tin(II) chloride or iron in acidic media. beilstein-journals.orgchemicalbook.com This reduction is often a high-yielding and clean reaction, providing straightforward access to the corresponding aniline derivative.

Table 1: Reaction Conditions for Heck Coupling of this compound This table is interactive. Users can sort and filter the data.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|

Table 2: Conditions for Reduction of this compound This table is interactive. Users can sort and filter the data.

| Starting Material | Product | Reagents | Catalyst | Solvent | Notes | Reference |

|---|---|---|---|---|---|---|

| This compound | 2-Bromo-4-fluoroaniline | H₂ | 10% Pd/C | Methanol | General method for nitro group reduction | chemicalbook.com |

Applications of 2 Bromo 4 Fluoro 1 Nitrobenzene in Advanced Materials Science

Precursor in the Synthesis of Organic Electronic Materials

The distinct electronic properties of 2-Bromo-4-fluoro-1-nitrobenzene make it a valuable building block in the creation of organic electronic materials. chemimpex.com Its reactivity allows for its incorporation into complex molecular architectures that are essential for the function of next-generation electronic devices. chemimpex.com

Conjugated Polymers for Organic Light-Emitting Diodes (OLEDs)

In the realm of display technology, this compound serves as an important intermediate in the synthesis of conjugated polymers used in Organic Light-Emitting Diodes (OLEDs). These polymers form the emissive layer of the device, and their chemical structure dictates their electroluminescent properties. The development of novel conjugated polymers is a key area of research for improving the efficiency, color purity, and lifespan of OLEDs. researchgate.net

Active Layer Components in Organic Photovoltaics (OPVs)

The quest for efficient and cost-effective solar energy conversion has driven significant research into Organic Photovoltaics (OPVs). The active layer in these devices, typically a bulk-heterojunction (BHJ) blend of donor and acceptor materials, is critical for absorbing sunlight and generating charge carriers. aps.org The synthesis of novel donor and acceptor molecules is crucial for enhancing the power conversion efficiency of OPVs. researchgate.net The unique electronic characteristics of this compound make it a useful starting material for creating these active layer components. chemimpex.commdpi.com

Table 1: Research on Organic Photovoltaic Device Performance

| Device Architecture | Power Conversion Efficiency (PCE) | Reference |

| PM6/Y6 BHJ Binary Blend | 15.5% | ucla.edu |

| PM6/Y6/PTQ10 BHJ Ternary Blend | 16.1% | ucla.edu |

| PM6/Y6/layered PTQ10 Layered Third-Component | 16.8% | ucla.edu |

| PM7/Y1-4F BHJ Binary Blend | 14.0% | ucla.edu |

| PM7/Y1-4F/PTQ10 BHJ Ternary Blend | 14.2% | ucla.edu |

| PM7/Y1-4F/layered PTQ10 Layered Third-Component | 15.2% | ucla.edu |

| ZnO/Ternary Active Layer | 12.8% | nanoscience.or.kr |

| Binary Active Layer | 12.1% | nanoscience.or.kr |

Development of Specialty Polymers and Coatings

The incorporation of this compound into polymer structures can impart desirable properties, leading to the development of specialty polymers and coatings for demanding applications. chemimpex.com

Enhancing Thermal Stability and Chemical Resistance

The synthesis of high-performance polymers often targets the improvement of thermal stability and chemical resistance. The inclusion of fluorinated and aromatic moieties, which can be derived from this compound, is a known strategy to enhance these properties in polymers.

Tailoring Optical and Electronic Properties

The ability to fine-tune the optical and electronic properties of polymers is crucial for their application in advanced technologies. The specific substituents on the aromatic ring of this compound allow for the strategic design of monomers that, when polymerized, yield materials with tailored refractive indices, absorption spectra, and charge transport characteristics. chemicalbook.com

Synthesis of Advanced Dyes and Pigments

The chromophoric nitro group and the reactive sites on this compound make it a valuable intermediate in the synthesis of advanced dyes and pigments. google.com These synthetic colorants are utilized in a variety of applications, from high-performance coatings to specialized inks. The structural modifications enabled by this precursor allow for the creation of dyes with specific colors, high fastness, and other desired properties. A related compound, 2-bromo-4-nitroaniline, is a known dyestuff intermediate. google.comresearchgate.net

Derivatization and Analogue Synthesis of 2 Bromo 4 Fluoro 1 Nitrobenzene

Synthesis of Amino-Substituted Derivatives

The presence of the strongly deactivating nitro group facilitates the nucleophilic aromatic substitution (SNAr) of one of the halogen atoms by an amine. In this type of reaction, the fluorine atom is typically more susceptible to substitution than the bromine atom due to its greater ability to stabilize the negative charge in the Meisenheimer complex intermediate.

The reaction of 2-Bromo-4-fluoro-1-nitrobenzene with various primary or secondary amines leads to the formation of N-substituted 2-bromo-4-nitroanilines. This transformation is a key step in the synthesis of more complex molecules, including various biologically active compounds. For instance, the reaction with amino acid esters can be used to generate unnatural fluorinated amino acid derivatives, which are valuable tools for probing biosynthetic pathways and altering peptide properties. nih.gov The general mechanism involves the attack of the amine nucleophile at the carbon atom bearing the fluorine, followed by the departure of the fluoride (B91410) ion to restore aromaticity.

Table 7.1: Examples of Amino-Substituted Derivative Synthesis

| Amine Nucleophile | Reaction Conditions | Product |

|---|---|---|

| Pyrrolidine | Continuous flow | 4-(2-Bromo-4-nitrophenyl)pyrrolidine |

| Generic Amino Acid | Base-catalyzed | N-(2-Bromo-4-nitrophenyl)amino acid |

| Various Amines | Not specified | 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile |

This table is illustrative, based on typical SNAr reactions on similar substrates.

Introduction of Additional Halogenated Moieties

Further halogenation of the this compound ring can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of the incoming halogen. The nitro group is a strong meta-director, while the bromo and fluoro groups are ortho-, para-directors. The combined effect of these groups, along with the deactivating nature of the ring, makes these reactions challenging and requires specific conditions to achieve desired regioselectivity.

For example, the bromination of a related compound, 1-chloro-4-nitrobenzene, using bromine and a Lewis acid catalyst, directs the incoming bromine atom to the position ortho to the chlorine and meta to the nitro group. brainly.com Similarly, the bromination of o-fluoronitrobenzene with N-Bromosuccinimide in acetic acid yields 5-bromo-2-fluoronitrobenzene. chemicalbook.com Applying this logic to this compound, a new halogen would be expected to add at the C-6 position, which is ortho to the fluorine and meta to the nitro group. Another possibility is the C-5 position. A patented method describes the nitration of 2-bromo-4-fluorophenol using a mixture of sulfuric and nitric acid to produce 2-bromo-4-fluoro-6-nitrophenol, demonstrating the introduction of a new group onto a similar ring system. google.com

Table 7.2: Potential Halogenation Reactions

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Bromination | Br2, FeBr3 | 1,5-Dibromo-2-fluoro-4-nitrobenzene |

| Chlorination | Cl2, AlCl3 | 1-Bromo-5-chloro-2-fluoro-4-nitrobenzene |

This table presents expected outcomes based on established principles of electrophilic aromatic substitution.

Formation of Alkylated and Arylated Analogues

The carbon-bromine bond in this compound is a prime site for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a powerful method for this transformation, reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Research has shown that 2-bromonitrobenzene derivatives can effectively couple with various boronic esters. acs.org For example, using a catalyst system like Pd(OAc)2 with a ligand such as SPhos, this compound can be coupled with different arylboronic acids to produce 2-aryl-4-fluoro-1-nitrobenzene analogues. These reactions are crucial for constructing bi-aryl structures often found in pharmaceuticals and advanced materials. While Friedel-Crafts alkylation is a common method for adding alkyl groups to benzene (B151609) rings, it is generally not effective on strongly deactivated rings like this one. libretexts.org

Table 7.3: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic Acid | Pd(OAc)2 / SPhos | K3PO4 | Butanol/Water | 4-Fluoro-2-phenyl-1-nitrobenzene |

| Thiophene-2-boronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 4-Fluoro-1-nitro-2-(thiophen-2-yl)benzene |

This table provides hypothetical examples of Suzuki-Miyaura reactions based on established methodologies.

Synthesis of Sulfonyl Chloride Derivatives

The introduction of a sulfonyl chloride (-SO2Cl) group onto the aromatic ring transforms the molecule into a precursor for sulfonamides, which are a cornerstone of many pharmaceutical compounds. A common route to synthesize aryl sulfonyl chlorides is through the diazotization of an aromatic amine, followed by a reaction with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction).

To apply this to this compound, the nitro group must first be reduced to an amine (NH2). This reduction can be achieved using various reagents, such as tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation. The resulting 2-bromo-4-fluoroaniline can then be converted to the corresponding diazonium salt using sodium nitrite and a strong acid at low temperatures. Subsequent treatment with SO2 and CuCl2 would yield the target 2-bromo-4-fluoro-1-benzenesulfonyl chloride. Alternative modern methods allow for the synthesis of sulfonyl chlorides from sulfonyl hydrazides or the direct conversion of primary sulfonamides. nih.govnih.gov

Table 7.4: Synthetic Sequence for Sulfonyl Chloride Derivative

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Nitro Reduction | SnCl2, HCl or H2, Pd/C | 2-Bromo-4-fluoroaniline |

| 2 | Diazotization | NaNO2, HCl (0-5 °C) | 2-Bromo-4-fluorobenzenediazonium chloride |

Multi-functionalized Aromatic Systems via Sequential Reactions

The true synthetic power of this compound is realized when the aforementioned reactions are performed in sequence to build highly functionalized molecules. The distinct reactivity of the different functional groups allows for a planned, stepwise elaboration of the aromatic core.

A potential synthetic pathway could begin with a nucleophilic aromatic substitution to install an amino-containing side chain, replacing the fluorine atom. This could be followed by a Suzuki-Miyaura cross-coupling reaction at the bromine position to introduce an aryl group. Finally, the nitro group could be reduced to an amine, providing another point for derivatization, such as acylation or conversion into a sulfonyl chloride as described previously. Such sequential strategies enable the creation of complex molecular architectures from a relatively simple starting material. nih.gov

Table 7.5: Example of a Sequential Synthesis Pathway

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | SNAr | Piperidine, K2CO3, DMSO | 1-(2-Bromo-4-nitrophenyl)piperidine |

| 2 | Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | 1-(4-Nitro-2-phenylphenyl)piperidine |

Analytical Methodologies in the Research of 2 Bromo 4 Fluoro 1 Nitrobenzene

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the unambiguous identification and structural confirmation of 2-Bromo-4-fluoro-1-nitrobenzene. These techniques probe the molecular structure at the atomic level, providing detailed information on connectivity and spatial arrangement.

Advanced NMR Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data, advanced techniques offer deeper insights into the complex structure of this compound.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for assigning the specific resonances of the three aromatic protons and six carbon atoms. These experiments establish connectivity between atoms, resolving ambiguities that arise from the complex splitting patterns caused by proton-proton and proton-fluorine coupling.

Solid-State NMR (ssNMR) provides information about the molecule in its solid, crystalline state. This is particularly useful for studying polymorphism—the ability of a compound to exist in different crystal forms—which can influence physical properties like melting point and solubility. For this compound, ssNMR could differentiate between potential polymorphs and provide insight into the packing of molecules within the crystal lattice.

Table 1: Expected NMR Spectroscopic Data for this compound

| Technique | Information Yielded | Relevance to this compound |

| ¹H NMR | Provides information on the chemical environment and connectivity of protons. | Elucidates the chemical shifts and coupling constants for the 3 aromatic protons. |

| ¹³C NMR | Identifies the chemical environment of each carbon atom in the molecule. nih.gov | Determines the resonances for the 6 carbons in the benzene (B151609) ring. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between neighboring protons (COSY) and between protons and carbons (HSQC, HMBC). | Unambiguously assigns proton and carbon signals and confirms the substitution pattern on the aromatic ring. |

| Solid-State NMR (ssNMR) | Characterizes the molecule in its solid phase, detecting polymorphism and intermolecular interactions. | Investigates crystal packing and identifies different crystalline forms of the solid compound. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique elemental formula.

For this compound, HRMS is used to confirm its molecular formula, C₆H₃BrFNO₂. The technique can distinguish the compound's exact mass from that of other molecules with the same nominal mass but different elemental compositions. The experimentally measured mass is compared against the theoretical exact mass, which for this compound is calculated to be 218.93312 Da. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆H₃BrFNO₂ | nih.gov |

| Theoretical Exact Mass | 218.93312 Da | nih.gov |

| Nominal Mass | 220 g/mol | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. Since this compound exists as a crystalline powder with a melting point between 41°C and 45°C, it is a suitable candidate for this analysis. fishersci.comtcichemicals.com

A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis yields precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals how the molecules are arranged in the crystal lattice, providing valuable information on intermolecular interactions such as halogen bonding or π-stacking, which govern the material's bulk properties.

Table 3: Potential Data from X-ray Crystallography of this compound

| Structural Information | Significance |

| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal. |

| Space Group | Describes the symmetry elements of the crystal structure. |

| Atomic Coordinates | Provides the precise 3D position of every atom in the molecule. |

| Bond Lengths & Angles | Confirms the covalent structure and identifies any structural strain. |

| Intermolecular Interactions | Reveals how molecules pack together in the solid state. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and by-products, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile and thermally sensitive compounds. Commercial suppliers of this compound often use HPLC to verify the purity of their products, with typical assays reported as being 98% or higher. thermofisher.com

In a typical reversed-phase HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. This compound, being a relatively nonpolar molecule, is retained on the column and then elutes at a characteristic retention time. A UV detector is commonly used for detection, as the nitroaromatic structure absorbs strongly in the UV region. The area of the resulting peak is proportional to the concentration, allowing for accurate quantification of purity.

Table 4: Typical Parameters for HPLC Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 | Separates based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes the compound from the column. |

| Detector | UV-Vis (e.g., at 254 nm) | Detects and quantifies the aromatic compound. |

| Flow Rate | 1.0 mL/min | Controls the speed of separation. |

| Outcome | Retention time and peak area | Used for identification and purity calculation. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is a key technique for the analysis of volatile compounds and is used to confirm both the identity and purity of this compound. tcichemicals.com Purity levels determined by GC are often reported to be above 98.0%. tcichemicals.comtcichemicals.com

In the GC system, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the capillary column. After separation, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a parent molecular ion peak and a series of fragment ions that create a unique "fingerprint" for the molecule, allowing for definitive identification. This method is highly sensitive and can detect trace levels of impurities.

Table 5: Expected GC-MS Analytical Data for this compound

| Technique | Data Obtained | Purpose |

| Gas Chromatography (GC) | Retention Time | Characteristic time for the compound to elute from the GC column, used for identification and separation from impurities. |

| Mass Spectrometry (MS) | Mass Spectrum (Molecular Ion & Fragments) | Provides a unique fragmentation pattern confirming the molecular structure and weight. |

Advanced Techniques for Reaction Monitoring and Process Control

The synthesis of this compound, like other aromatic nitration reactions, is highly exothermic and requires careful control to ensure safety and achieve the desired product yield and purity. google.com Modern process analytical technology (PAT) offers sophisticated tools for real-time monitoring and control of such critical process parameters.

The nitration of aromatic compounds is a well-established industrial process, classically achieved using a mixture of concentrated nitric and sulfuric acids. google.commasterorganicchemistry.com The reaction's progress is traditionally monitored by withdrawing samples for offline analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). However, these methods introduce time delays and may not provide a true real-time picture of the reaction state.

Advanced spectroscopic techniques are increasingly integrated into chemical manufacturing for in-situ reaction monitoring. For nitration reactions, Fourier Transform Infrared (FT-IR) and Near-Infrared (NIR) spectroscopy are particularly valuable. spectroscopyonline.com These methods allow for continuous tracking of the concentrations of reactants, intermediates, and the final product directly within the reaction vessel. This real-time data enables precise control over reaction temperature, dosing rates of nitrating agents, and reaction time, thus optimizing the process and minimizing the formation of impurities. acs.org

For instance, plug-flow reactors, which offer high heat and mass transfer rates, can be coupled with PAT tools to provide superior control over highly exothermic nitrations. acs.org This setup allows for a more consistent product quality and enhanced process safety compared to traditional batch reactors. Another innovative approach involves the use of membrane-based reactors, which maintain the separation of the organic and aqueous phases while allowing the reaction to proceed at the interface, simplifying downstream processing by eliminating the need for a separate settling step. google.com

Environmental Fate and Detection Methodologies for Nitroaromatic Compounds

Nitroaromatic compounds (NACs), including this compound, are of significant environmental concern due to their widespread industrial use and inherent toxicity. nih.govdoi.org Many NACs are known to be mutagenic or carcinogenic, and their persistence in soil and groundwater necessitates sensitive and reliable detection methods for environmental monitoring. nih.gov The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation, contributing to their environmental recalcitrance. nih.gov

Official analytical methods for NACs in environmental samples, such as those established by the U.S. Environmental Protection Agency (EPA), often involve an initial extraction step—either liquid-liquid extraction (LLE) or solid-phase extraction (SPE)—followed by chromatographic separation. consensus.app The most common analytical instruments are HPLC with ultraviolet (UV) detection or GC with an electron capture detector (ECD), which is particularly sensitive to halogenated compounds. consensus.apprestek.comexlibrisgroup.com

Recent research has focused on developing more rapid, sensitive, and field-portable detection methods for nitroaromatic compounds. These advanced techniques aim to overcome the limitations of traditional laboratory-based methods, which can be time-consuming and require extensive sample preparation. nih.gov

Emerging Detection Technologies:

Fluorescence Quenching: Certain fluorescent materials, such as conjugated porous polymers (CPPs) or functionalized triphenylamines, exhibit a decrease in fluorescence intensity upon interaction with nitroaromatic compounds. spectroscopyonline.comnih.gov This quenching effect can be used for highly sensitive detection. For example, novel CPPs have been developed that show high selectivity and achieve low limits of detection for compounds like 2,4,6-trinitrophenol (TNP). spectroscopyonline.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that can be coupled with GC for the analysis of NACs in water. chromatographyonline.com Recent advancements include the development of novel fiber coatings, such as those derived from metal-organic frameworks (MOFs), which offer high extraction efficiency and thermal stability, leading to low detection limits for nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). chromatographyonline.com

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly specific and sensitive vibrational spectroscopy technique. The formation of a Janowsky complex, which is specific to nitroaromatic molecules, can be detected by SERS, providing a unique spectral fingerprint for different explosive compounds and allowing for their simultaneous identification. acs.org This method is rapid, requires minimal sample preparation, and holds promise for in-field applications. acs.org

The table below summarizes and compares the performance of various analytical methods used for the detection of nitroaromatic compounds.

| Analytical Technique | Principle | Sample Preparation | Detection Limit | Throughput | Portability |

| HPLC-UV | Chromatographic separation followed by UV absorbance detection. consensus.app | LLE or SPE. consensus.app | ng/L to µg/L range | Low to Medium | Low |

| GC-ECD | Chromatographic separation followed by electron capture detection. consensus.app | LLE or SPE. consensus.app | pg/L to ng/L range | Low to Medium | Low |

| Fluorescence Quenching | Decrease in fluorescence upon analyte interaction. spectroscopyonline.comnih.gov | Minimal; direct analysis possible. | µM to nM range. spectroscopyonline.com | High | High |

| SPME-GC | Analyte extraction and preconcentration on a coated fiber. chromatographyonline.com | Minimal; direct immersion in sample. | Low ng/L range. chromatographyonline.com | Medium | Medium |

| SERS | Enhancement of Raman signal of molecules adsorbed on nanostructures. acs.org | Minimal; direct mixing with reagents. | ng/mL range. acs.org | High | High |

Future Research Directions and Emerging Applications

Integration with Flow Chemistry and Microreactor Technology

The synthesis of nitrated aromatic compounds, including 2-bromo-4-fluoro-1-nitrobenzene, is often associated with highly exothermic reactions and the use of hazardous reagents, which can pose safety and control challenges in traditional batch reactors. fraunhofer.dechimia.ch The adoption of flow chemistry and microreactor technology presents a promising future direction for the synthesis and derivatization of this compound.

Microreactors offer significantly higher surface-area-to-volume ratios compared to batch reactors, enabling superior heat transfer and precise temperature control. chimia.ch This is particularly advantageous for nitration reactions, which are notoriously difficult to manage thermally. chimia.ch By employing microreactors, the risks of thermal runaways and the formation of undesirable byproducts can be substantially minimized. fraunhofer.dechimia.ch The continuous nature of flow processes also allows for safer handling of unstable intermediates and the potential for automated, on-demand synthesis.

Future research will likely focus on developing optimized and scalable continuous-flow processes for the nitration of 2-bromo-4-fluorobenzene to produce this compound with high yield and purity. Furthermore, the integration of in-line purification and analysis techniques within microreactor systems could lead to fully automated and highly efficient manufacturing processes for this key intermediate.

Table 1: Advantages of Microreactor Technology for Nitroaromatic Synthesis

| Feature | Benefit in the Context of this compound Synthesis |

| Enhanced Heat Transfer | Improved safety by preventing thermal runaways during exothermic nitration reactions. fraunhofer.dechimia.ch |

| Precise Temperature Control | Increased selectivity and reduced formation of impurities. chimia.ch |

| Rapid Mixing | Faster reaction rates and improved reaction homogeneity. |

| Small Reaction Volumes | Minimized risk when handling hazardous materials and energetic intermediates. fraunhofer.de |

| Scalability | Easier to scale up production by numbering up microreactors. |

| Automation | Potential for on-demand synthesis and integration with in-line monitoring. |

Biocatalytic Approaches for Synthesis and Derivatization

The use of enzymes as catalysts in organic synthesis, or biocatalysis, is a rapidly growing field driven by the demand for more sustainable and selective chemical processes. While specific biocatalytic routes for this compound are not yet extensively documented, this area represents a significant future research direction.

One of the most promising applications of biocatalysis for this compound is the selective reduction of the nitro group. Nitroreductases are a class of enzymes that can catalyze the reduction of nitroaromatics to the corresponding anilines under mild conditions, often with high chemo- and regioselectivity. The enzymatic reduction of this compound to 2-bromo-4-fluoroaniline, a valuable synthetic intermediate, would be a greener alternative to traditional methods that often rely on heavy metal catalysts or harsh reducing agents.

Furthermore, other classes of enzymes could be explored for the derivatization of the aromatic ring. For example, engineered cytochrome P450 monooxygenases could potentially be used for selective hydroxylation, or dioxygenases for the introduction of diol functionalities, leading to a diverse range of novel derivatives. Future research will likely focus on the discovery and engineering of enzymes that can tolerate and transform halogenated nitroaromatics like this compound.

Advanced Catalysis for Enhanced Efficiency and Sustainability

The development of advanced catalytic systems is crucial for improving the efficiency and sustainability of synthetic routes involving this compound. Research in this area is moving towards the use of more sophisticated and environmentally benign catalysts.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org this compound is an excellent substrate for these reactions, allowing for the introduction of a wide variety of substituents at the bromine position. nih.gov Future research will likely focus on the development of next-generation palladium catalysts with higher turnover numbers and the ability to operate under milder conditions and in greener solvents.

A particularly significant trend is the move towards noble-metal-free catalysis. beilstein-journals.orgresearchgate.net Catalysts based on more abundant and less toxic metals like copper, iron, and nickel are being investigated as sustainable alternatives to palladium. beilstein-journals.org For instance, copper-catalyzed coupling reactions have been successfully employed in the synthesis of complex molecules starting from this compound. beilstein-journals.orggoogle.com The development of novel, noble-metal-free catalytic systems for the derivatization of this compound is a key area for future research, promising more cost-effective and sustainable chemical production. beilstein-journals.orgresearchgate.net

Exploration in Emerging Fields (e.g., Optoelectronics, Sensors)

The unique electronic properties of this compound make it an attractive starting material for the synthesis of functional organic materials for emerging technologies.

A prominent area of application is in the field of organic light-emitting diodes (OLEDs). This compound serves as a key building block for the synthesis of advanced emitter materials, such as 9-phenyl-9-phosphafluorene oxide (PhFlOP) derivatives. beilstein-journals.orgresearchgate.netresearchgate.net These materials are being investigated for their potential in thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. beilstein-journals.orgresearchgate.netresearchgate.net The strategic incorporation of the structural motifs derived from this compound can influence the photophysical properties of the final emitter molecules, such as their emission color and quantum efficiency. researchgate.net Future research will continue to explore the synthesis of novel PhFlOP derivatives and other complex heterocyclic systems from this precursor for next-generation displays and lighting.

While direct applications in sensor technology are less developed, the reactive nature of this compound makes it a versatile platform for designing chemical sensors. The aromatic ring can be functionalized with specific recognition units that can selectively bind to target analytes. The electronic properties of the resulting molecule could then be modulated upon binding, leading to a detectable optical or electrochemical signal. For example, derivatives could be designed to act as fluorescent chemosensors for metal ions or other environmentally relevant species.

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These techniques can be used to predict the properties of molecules before they are synthesized, saving significant time and resources.

In the context of this compound, computational methods can be employed to design novel derivatives with specific, tailored properties. For example, in medicinal chemistry, techniques like Simulated Annealing of Chemical Potential (SACP) can be used to design potent enzyme inhibitors. nih.gov This approach has been used to guide the synthesis of renin inhibitors, where derivatives of this compound were utilized as starting materials. nih.gov

In materials science, density functional theory (DFT) calculations can be used to predict the electronic and photophysical properties of novel derivatives for applications in OLEDs or as sensor components. beilstein-journals.org By modeling parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, researchers can rationally design molecules with desired charge transport and light-emitting characteristics. The synergy between computational design and experimental synthesis will be a powerful driver for innovation in the applications of this compound derivatives.

Table 2: Computationally Guided Design of Derivatives

| Application Area | Computational Technique | Predicted Properties |

| Medicinal Chemistry | Simulated Annealing of Chemical Potential (SACP), Molecular Dynamics nih.gov | Binding affinity to target proteins, bioavailability. nih.gov |

| Optoelectronics | Density Functional Theory (DFT) beilstein-journals.org | HOMO/LUMO energy levels, bandgap, emission wavelengths. |

| Sensors | Molecular Docking, DFT | Analyte binding selectivity, changes in electronic/optical properties upon binding. |

Q & A

Q. What synthetic routes are effective for preparing 2-Bromo-4-fluoro-1-nitrobenzene, and how do substituent directing effects influence nitration?

- Methodological Answer : Synthesis typically involves nitration of 1-bromo-4-fluorobenzene. The bromo group (meta-directing) and fluoro group (para-directing) compete during electrophilic substitution. Controlled nitration at low temperatures (~0–5°C) with mixed HNO₃/H₂SO₄ favors nitro group incorporation at the position ortho to bromo and para to fluoro. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) yields the product. Characterization by NMR (¹H, ¹³C, ¹⁹F) and GC-MS confirms regioselectivity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm), with coupling constants indicating substituent positions.

- ¹⁹F NMR : Fluorine resonance (δ -100 to -120 ppm) reflects electronic effects of adjacent groups.

- IR : Strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm nitro presence.

- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves molecular geometry and packing .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a respirator if vapor exposure is possible .

- Storage : Keep in a combustible liquids cabinet (flash point ~92°C) away from oxidizers .

- Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. For Suzuki-Miyaura coupling, the bromine atom’s σ-hole (electrophilic region) facilitates oxidative addition with Pd(0) catalysts. Solvent effects (e.g., DMF vs. THF) and ligand choice (e.g., PPh₃ vs. SPhos) are optimized via computational screening to enhance yield .

Q. How can contradictions in reported reaction yields for this compound-derived intermediates be resolved?

- Methodological Answer : Systematic analysis of variables (e.g., catalyst loading, temperature, solvent polarity) using Design of Experiments (DoE) identifies critical factors. For example, competing dehalogenation vs. coupling in Pd-mediated reactions may explain discrepancies. Reproducibility requires strict moisture/oxygen exclusion (Schlenk techniques) and NMR monitoring of intermediates .

Q. What insights does crystallographic data provide on the physicochemical properties of this compound?

- Methodological Answer : Single-crystal XRD reveals intermolecular interactions (e.g., halogen bonding between Br and nitro groups) influencing melting points and solubility. SHELXL refinement (via Olex2) quantifies bond angles and torsion angles, aiding in predicting stability under thermal stress .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing fluorinated pharmaceuticals?

- Methodological Answer : The bromo group serves as a handle for cross-coupling (e.g., Buchwald-Hartwig amination) to introduce amines, while the nitro group is reduced to aniline for further functionalization. Example: Catalytic hydrogenation (H₂/Pd-C) yields 2-bromo-4-fluoroaniline, a precursor to kinase inhibitors. Purity (>98%, HPLC) is critical for biological assays .

Q. What challenges arise in scaling up reactions using this compound, and how are they mitigated?

- Methodological Answer : Exothermic nitration requires jacketed reactors with precise temperature control. On-scale purification employs fractional distillation (bp ~250°C under reduced pressure) or continuous chromatography. Process Analytical Technology (PAT) monitors reaction progression in real-time to avoid byproduct formation .

Data Management & Reproducibility

Q. How should researchers document and share spectral data for this compound to enhance reproducibility?

- Methodological Answer : Deposit raw NMR (FID files), XRD (CIF files), and chromatograms in public repositories (e.g., Zenodo). Annotate peaks with δ values and coupling constants. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure data utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.